Cas no 2089702-05-4 (methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)

Methyl 2-amino-2-(2-methylpyridin-4-yl)acetate is a versatile chiral building block in organic synthesis, particularly valuable for the preparation of pharmaceuticals and fine chemicals. Its structure combines an ester functionality with an amino group and a 2-methylpyridin-4-yl moiety, enabling its use in asymmetric synthesis and heterocyclic chemistry. The compound's stability and reactivity make it suitable for a range of transformations, including nucleophilic substitutions and coupling reactions. Its pyridine ring enhances coordination properties, facilitating applications in catalysis and ligand design. The ester group allows for further derivatization, offering flexibility in synthetic routes. This compound is particularly useful in the development of bioactive molecules and intermediates.
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate structure
2089702-05-4 structure
商品名:methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
CAS番号:2089702-05-4
MF:C9H12N2O2
メガワット:180.203782081604
CID:6480066
PubChem ID:131287520

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
    • 2089702-05-4
    • EN300-1764482
    • インチ: 1S/C9H12N2O2/c1-6-5-7(3-4-11-6)8(10)9(12)13-2/h3-5,8H,10H2,1-2H3
    • InChIKey: PJGSAAINNJMZQJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(C1C=CN=C(C)C=1)N)=O

計算された属性

  • せいみつぶんしりょう: 180.089877630g/mol
  • どういたいしつりょう: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1764482-5.0g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
5g
$3147.0 2023-06-03
Enamine
EN300-1764482-0.1g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
0.1g
$956.0 2023-09-20
Enamine
EN300-1764482-2.5g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
2.5g
$2127.0 2023-09-20
Enamine
EN300-1764482-10.0g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
10g
$4667.0 2023-06-03
Enamine
EN300-1764482-1.0g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
1g
$1086.0 2023-06-03
Enamine
EN300-1764482-0.25g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
0.25g
$999.0 2023-09-20
Enamine
EN300-1764482-1g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
1g
$1086.0 2023-09-20
Enamine
EN300-1764482-10g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
10g
$4667.0 2023-09-20
Enamine
EN300-1764482-0.05g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
0.05g
$912.0 2023-09-20
Enamine
EN300-1764482-0.5g
methyl 2-amino-2-(2-methylpyridin-4-yl)acetate
2089702-05-4
0.5g
$1043.0 2023-09-20

methyl 2-amino-2-(2-methylpyridin-4-yl)acetate 関連文献

methyl 2-amino-2-(2-methylpyridin-4-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-amino-2-(2-methylpyridin-4-yl)acetate (CAS No. 2089702-05-4)

Methyl 2-amino-2-(2-methylpyridin-4-yl)acetate (CAS No. 2089702-05-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a 2-methylpyridin-4-yl moiety, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structure, combining an aminoacetate framework with a pyridine ring, makes it a versatile building block for drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics and enzyme inhibition studies, aligning with current trends in precision medicine.

The compound's CAS No. 2089702-05-4 serves as a critical identifier in global chemical databases, ensuring accurate tracking in high-throughput screening and combinatorial chemistry. Recent literature highlights its role in optimizing structure-activity relationships (SAR) for novel kinase inhibitors, a hot topic in cancer research and immunotherapy. Its methyl ester group enhances solubility, addressing a common challenge in drug formulation—a frequently searched term in pharmaceutical forums. Analytical techniques like HPLC and LC-MS are typically employed for purity assessment, reflecting industry standards for GMP-compliant intermediates.

From a synthetic chemistry perspective, methyl 2-amino-2-(2-methylpyridin-4-yl)acetate exemplifies modern green chemistry principles. Its preparation often involves catalytic amination methods, reducing heavy metal waste—a growing concern among environmentally conscious researchers. The 2-methylpyridine subunit contributes to π-stacking interactions, a property extensively discussed in computational chemistry circles for molecular docking simulations. These attributes make it relevant to trending searches on AI-driven drug design and quantum chemistry modeling tools.

In regulatory contexts, the compound's non-hazardous profile facilitates international shipping and handling, unlike many heterocyclic compounds with stricter controls. Quality specifications typically focus on residual solvent levels and chiral purity, addressing FAQs in contract manufacturing discussions. Stability studies indicate compatibility with common lyophilization processes, making it suitable for biologic conjugation applications—another rapidly growing field.

The commercial availability of CAS 2089702-05-4 through specialized fine chemical suppliers has increased significantly, driven by demand from biotech startups and academic labs. Market analyses suggest particular interest from researchers working on neurodegenerative disease targets, correlating with rising Google Trends data for Alzheimer's small molecules. Its logP value (predicted ~1.2) positions it favorably for blood-brain barrier penetration studies, a recurring theme in medicinal chemistry webinars.

Recent patent filings reveal innovative uses of methyl 2-amino-2-(2-methylpyridin-4-yl)acetate in proteolysis-targeting chimera (PROTAC) development, answering frequent queries about targeted protein degradation technologies. The compound's bifunctional character enables dual pharmacophore integration, a strategy dominating current drug discovery publications. Analytical challenges such as polymorph screening are mitigated by its crystalline nature, reducing formulation risks often searched in preclinical development forums.

From an industrial perspective, scale-up processes for 2089702-05-4 emphasize continuous flow chemistry approaches, aligning with Pharma 4.0 initiatives. The 2-methylpyridin-4-yl group's metabolic stability makes it preferable over phenyl analogs in PK/PD studies, addressing common ADME optimization questions. Collaborative studies with CROs demonstrate reproducible synthesis at kilogram scale, meeting needs articulated in CDMO partnership inquiries.

Emerging applications include incorporation into metal-organic frameworks (MOFs) for controlled release systems, connecting to nanotechnology search trends. The acetate ester functionality allows straightforward conversion to carboxylic acid derivatives, a transformation heavily documented in organic synthesis knowledge bases. Safety data sheets confirm excellent compatibility with standard laboratory PPE, unlike many pyridine derivatives requiring special handling.

In academic settings, methyl 2-amino-2-(2-methylpyridin-4-yl)acetate serves as an advanced teaching tool for NMR interpretation courses, particularly for heteronuclear coupling analysis. Its protonatable nitrogen centers enable demonstrations of pH-dependent solubility, a fundamental concept in pharmaceutical sciences curricula. These educational applications respond to increasing searches for interactive chemistry demonstrations and virtual lab training materials.

Future research directions may explore its potential in biocatalysis systems, given the compound's compatibility with enzyme-mediated transformations. The amino acid-like structure invites investigations into peptidomimetic designs, a trending topic in macrocyclic drug development. With the fine chemicals market projected to grow at 6.8% CAGR, 2089702-05-4 exemplifies the demand for structurally sophisticated building blocks in modern research.

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